4-Methylpentedrone

描述

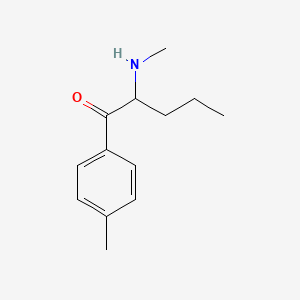

Structure

3D Structure

属性

IUPAC Name |

2-(methylamino)-1-(4-methylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-4-5-12(14-3)13(15)11-8-6-10(2)7-9-11/h6-9,12,14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVKBEDACKJNPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=C(C=C1)C)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032536 | |

| Record name | 4-Methylpentedrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373918-61-6 | |

| Record name | 1-Pentanone, 2-(methylamino)-1-(4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373918-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpentedrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373918616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylpentedrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLPENTEDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83HJ935NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpentedrone (4-MPD)

This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and analytical methodologies related to 4-Methylpentedrone (4-MPD), a synthetic cathinone (B1664624). This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound (4-MPD) is a synthetic stimulant belonging to the cathinone class of drugs.[1][2] It is structurally related to other cathinones such as mephedrone (B570743) and pentedrone.[1] The chemical and physical properties of 4-MPD are summarized in the table below.

Table 1: Physicochemical Properties of 4-MPD

| Property | Value | Reference |

| IUPAC Name | 2-(methylamino)-1-(4-methylphenyl)pentan-1-one | [3][4] |

| Synonyms | 4-MPD, 4-Methyl-α-methylamino-valerophenone | [3][4] |

| Chemical Formula | C₁₃H₁₉NO | [1][3][5] |

| Molecular Weight | 205.3 g/mol | [1][3][5] |

| CAS Number | 1373918-61-6 | [1][5] |

| Appearance | White or off-white powder/crystalline solid | [1][6] |

| λmax | 261 nm | [7] |

Pharmacological Properties

4-MPD acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), leading to increased extracellular concentrations of these neurotransmitters in the brain.[1] This mechanism is responsible for its stimulant effects, which include increased energy, euphoria, and alertness.

In Vitro Pharmacology

Studies on human embryonic kidney (HEK293) cells expressing human dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters have provided quantitative data on the potency of 4-MPD.

Table 2: In Vitro Pharmacological Data for 4-MPD

| Target | IC₅₀ (μM) | Reference |

| Dopamine Transporter (DAT) | 1.0 | |

| Serotonin Transporter (SERT) | 30 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Pharmacology

In animal models, 4-MPD has been shown to have rewarding properties, indicating a potential for abuse. Studies in mice have demonstrated that 4-MPD induces a conditioned place preference.

Signaling Pathways

As a norepinephrine-dopamine reuptake inhibitor, 4-MPD's primary mechanism of action is the blockade of the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET). This inhibition leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby enhancing downstream signaling.

Caption: Mechanism of action of 4-MPD as a norepinephrine-dopamine reuptake inhibitor.

Metabolism

In vitro studies using human liver microsomes have identified several phase I and phase II metabolites of 4-MPD. The primary metabolic pathways include hydroxylation of the alkyl chain, reduction of the ketone group, and N-demethylation.

Table 3: Identified Metabolites of 4-MPD

| Metabolite | Metabolic Reaction |

| Monohydroxylated metabolite | Hydroxylation |

| Dihydroxylated metabolite | Dihydroxylation |

| Carboxylic acid metabolite | Oxidation |

| Hydroxylamine metabolite | N-oxidation |

| Reduced metabolite | Reduction of the ketone group |

| N-demethylated metabolite | N-demethylation |

| Glucuronide conjugate | Glucuronidation (Phase II) |

Toxicology

There is limited data on the toxicology of 4-MPD. However, a fatal intoxication case has been reported, with post-mortem concentrations of 4-MPD in various biological fluids.

Table 4: Toxicological Data for 4-MPD from a Fatal Intoxication Case

| Biological Matrix | Concentration (ng/mL) | Reference |

| Peripheral Blood | 1285 | |

| Cardiac Blood | 1128 | |

| Urine | >10,000 | |

| Bile | 1187 | |

| Vitreous Humor (Left) | 734 | |

| Vitreous Humor (Right) | 875 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments related to 4-MPD research.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines the general procedure for studying the in vitro metabolism of 4-MPD.

Caption: A generalized workflow for in vitro metabolism studies of 4-MPD.

Methodology:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration), a phosphate (B84403) buffer (pH 7.4), and a solution of 4-MPD in a suitable solvent (e.g., methanol, final concentration of 1% v/v).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (final concentration e.g., 1 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724).

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent for analysis.

-

Analysis: Analyze the sample using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify the metabolites.

Conditioned Place Preference (CPP) in Mice

The CPP paradigm is used to assess the rewarding effects of a substance.

Methodology:

-

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

-

Pre-conditioning Phase (Day 1): Allow each mouse to freely explore both compartments for a set duration (e.g., 15 minutes) to determine any initial preference.

-

Conditioning Phase (Days 2-5):

-

On alternate days, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of 4-MPD (e.g., 1, 3, or 10 mg/kg) and confine the mouse to one compartment for a set duration (e.g., 30 minutes).

-

On the other days, administer a vehicle injection (e.g., saline) and confine the mouse to the opposite compartment for the same duration. The pairing of the drug with a specific compartment should be counterbalanced across animals.

-

-

Test Phase (Day 6): Place the mouse in the neutral central area of the apparatus with free access to both compartments and record the time spent in each compartment for a set duration (e.g., 15 minutes). An increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the detection and quantification of synthetic cathinones in biological samples.

Sample Preparation (for blood/urine):

-

Extraction: Perform a liquid-liquid extraction. To 1 mL of the sample, add an internal standard and a suitable organic solvent (e.g., ethyl acetate). Vortex and centrifuge.

-

Derivatization (optional but often recommended for cathinones): Evaporate the organic layer to dryness and add a derivatizing agent (e.g., trifluoroacetic anhydride) to improve chromatographic properties and fragmentation patterns.

-

Reconstitution: Evaporate the derivatizing agent and reconstitute the residue in a suitable solvent for injection.

GC-MS Parameters (Example):

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of e.g., 80°C, held for 1 minute, then ramped to e.g., 280°C at a rate of 10-20°C/min, and held for a few minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of e.g., m/z 40-500.

Analytical Methodology: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful tool for the identification of metabolites.

Liquid Chromatography Parameters (Example):

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: e.g., 0.3-0.5 mL/min.

Mass Spectrometry Parameters (Example):

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Acquisition Mode: Full scan with data-dependent MS/MS fragmentation.

-

Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high-resolution mass accuracy.

Conclusion

This compound is a synthetic cathinone with stimulant properties mediated by its action as a norepinephrine-dopamine reuptake inhibitor. This guide has provided a detailed overview of its chemical structure, pharmacological properties, metabolism, and analytical detection methods. The provided experimental protocols offer a foundation for researchers to conduct further studies on this compound. Due to its potential for abuse and the limited toxicological data, further research into the safety profile and long-term effects of 4-MPD is warranted.

References

4-Methylpentedrone (4-MPD): A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpentedrone (4-MPD) is a synthetic stimulant of the cathinone (B1664624) class. This technical guide provides an in-depth analysis of its mechanism of action at the molecular level. 4-MPD primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), with significantly less activity at the serotonin (B10506) transporter. This document summarizes the available quantitative data on its interaction with monoamine transporters, details the experimental protocols used to elucidate its pharmacological profile, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Monoamine Transporter Interaction

This compound's primary pharmacological effect is the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). By blocking these transporters, 4-MPD increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission. This increased signaling is responsible for the stimulant effects observed with this compound.

In contrast to its potent effects on DAT and NET, 4-MPD exhibits significantly weaker activity at the serotonin transporter (SERT). Research indicates that 4-MPD acts as a dopamine uptake inhibitor, effectively blocking the reuptake of dopamine.[1][2] However, at the serotonin transporter, it appears to act as a substrate, meaning it is transported into the presynaptic neuron and can induce serotonin release, although its potency in this regard is low.[1][2]

Quantitative Analysis of Monoamine Transporter Activity

| Compound | Dopamine Transporter (DAT) IC50 | Norepinephrine Transporter (NET) IC50 | Serotonin Transporter (SERT) IC50 |

| This compound (4-MPD) | 1 µM | Data not available | 30 µM |

| Pentedrone (B609907) | 0.5 µM | Data not available | 130 µM |

IC50 values were determined using in vitro uptake inhibition assays in human embryonic kidney (HEK293) cells expressing the respective human monoamine transporters.

Signaling Pathways and Experimental Workflow

The interaction of 4-MPD with monoamine transporters initiates a cascade of events that alters neuronal signaling. The following diagrams illustrate the primary mechanism of action and a typical experimental workflow for its characterization.

Caption: Mechanism of 4-MPD at the synapse.

Caption: Experimental workflow for uptake inhibition assay.

Experimental Protocols

The following are representative protocols for in vitro monoamine transporter uptake and release assays, based on methodologies commonly used for the characterization of synthetic cathinones.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Phosphate-Buffered Saline (PBS).

-

Krebs-HEPES buffer (KHB).

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

This compound (4-MPD) stock solution.

-

96-well cell culture plates.

-

Liquid scintillation cocktail and counter.

Procedure:

-

Cell Culture and Plating: Culture HEK293 cells expressing hDAT, hNET, or hSERT in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells into 96-well plates at a density of 4 x 10⁴ cells per well and allow them to adhere overnight.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with KHB.

-

Compound Pre-incubation: Add 50 µL of KHB containing various concentrations of 4-MPD to the wells. For control wells, add KHB with vehicle. Incubate for 10 minutes at room temperature.

-

Uptake Initiation: Initiate the uptake reaction by adding 50 µL of KHB containing the radiolabeled substrate (e.g., 10 nM [³H]dopamine).

-

Incubation: Incubate the plates for a predetermined time (e.g., 10 minutes) at room temperature.

-

Termination of Uptake: Terminate the assay by rapidly aspirating the solution and washing the cells three times with ice-cold PBS.

-

Cell Lysis and Scintillation Counting: Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (B86663) (SDS) to each well. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of 4-MPD that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis of the concentration-response curves.

Monoamine Release Assay

This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells expressing the corresponding transporter.

Materials:

-

Same as for the uptake inhibition assay.

-

Superfusion apparatus.

Procedure:

-

Cell Culture and Plating: Prepare and plate the cells as described in the uptake inhibition assay protocol.

-

Loading with Radiolabeled Substrate: Wash the cells with KHB and then incubate them with a solution containing the radiolabeled substrate (e.g., 100 nM [³H]serotonin) for 30-60 minutes at 37°C to allow for uptake.

-

Superfusion: After loading, wash the cells with fresh KHB to remove excess radiolabeled substrate. Place the cell-containing coverslips into a superfusion chamber and perfuse with KHB at a constant rate (e.g., 1 mL/min).

-

Baseline Release: Collect fractions of the perfusate at regular intervals (e.g., every 5 minutes) to establish a stable baseline of spontaneous release.

-

Compound Application: After establishing a stable baseline, switch to a perfusion buffer containing a known concentration of 4-MPD.

-

Fraction Collection: Continue to collect fractions during and after the application of 4-MPD to measure any induced release of the radiolabeled substrate.

-

Scintillation Counting: Add scintillation cocktail to each collected fraction and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the amount of radioactivity in each fraction as a percentage of the total radioactivity present in the cells at the beginning of the experiment. Plot the fractional release rate against time to visualize the effect of 4-MPD on neurotransmitter release.

Conclusion

This compound's mechanism of action is primarily characterized by its potent inhibition of the dopamine and norepinephrine transporters, leading to increased extracellular levels of these neurotransmitters. Its significantly lower affinity for the serotonin transporter suggests a pharmacological profile distinct from that of serotonin-releasing agents. The provided quantitative data and experimental protocols offer a comprehensive framework for researchers and scientists in the field of drug development to further investigate the neurochemical properties of 4-MPD and related synthetic cathinones. Further research is warranted to determine the specific inhibitory potency of 4-MPD at the norepinephrine transporter and to explore potential downstream signaling effects beyond monoamine reuptake inhibition.

References

An In-Depth Technical Guide to the Pharmacological Profile of 4-Methylpentedrone (4-MPD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpentedrone (4-MPD) is a synthetic stimulant of the cathinone (B1664624) class, structurally related to pentedrone.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of 4-MPD, synthesizing available data on its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is intended for researchers, scientists, and drug development professionals. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's effects.

Introduction

This compound, also known as 4-MPD or 4-Methyl-α-methylamino-valerophenone, is a psychoactive substance that has been identified as a designer drug.[2] As a substituted cathinone, it shares structural similarities with other stimulants such as mephedrone (B570743) and pentedrone.[3] Its primary pharmacological action is the inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake, leading to increased synaptic concentrations of these neurotransmitters and resulting in stimulant effects.[4][5] This guide aims to consolidate the current scientific knowledge on 4-MPD to serve as a technical resource for the scientific community.

Mechanism of Action

Interaction with Monoamine Transporters

The primary mechanism of action of 4-MPD is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5] It exhibits a less potent interaction with the serotonin (B10506) transporter (SERT).[1] This profile as a norepinephrine-dopamine reuptake inhibitor (NDRI) is consistent with its observed stimulant properties.[4]

dot

Caption: Mechanism of 4-MPD at the Synapse.

In Vitro Activity

In vitro studies using human embryonic kidney (HEK293) cells expressing human monoamine transporters have quantified the inhibitory potency of 4-MPD. The half-maximal inhibitory concentrations (IC50) demonstrate its higher potency at DAT compared to SERT.

| Transporter | IC50 (µM) | Reference |

| Dopamine Transporter (DAT) | 1 | [1] |

| Serotonin Transporter (SERT) | 30 | [1] |

Pharmacokinetics

Limited data is available on the pharmacokinetics of 4-MPD in humans or animals. However, studies on its in vitro metabolism provide insights into its biotransformation.

Metabolism

In vitro studies using human liver microsomes (HLM) and S9 fractions have identified several phase I and phase II metabolites of 4-MPD.[6][7] The primary metabolic pathways include:

While specific cytochrome P450 (CYP) isozymes responsible for 4-MPD metabolism have not been definitively identified, it is likely that multiple CYP enzymes are involved, as is common for other synthetic cathinones.[8][9]

dot

Caption: Proposed Metabolic Pathway of 4-MPD.

Pharmacodynamics

In Vivo Effects

Animal studies have demonstrated the psychostimulant and rewarding properties of 4-MPD.

-

Locomotor Activity: While 4-MPD can induce hyperlocomotion, it has been reported to be less effective in this regard compared to other synthetic cathinones.[10]

-

Rewarding Properties: 4-MPD has been shown to induce a conditioned place preference (CPP) in mice, indicating its rewarding and abuse potential.[10]

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method for determining the IC50 values of a test compound at monoamine transporters expressed in HEK293 cells.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Assay buffer (e.g., Krebs-HEPES buffer).

-

Radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT).

-

Test compound (4-MPD) and reference inhibitors.

-

Scintillation counter and vials.

Procedure:

-

Cell Culture: Culture HEK293 cells expressing the transporter of interest to confluence.

-

Preparation: On the day of the assay, wash cells with assay buffer.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of 4-MPD or a reference inhibitor for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled substrate.

-

Incubation: Incubate for a short period (e.g., 1-10 minutes) to allow for substrate uptake.

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of radiolabeled substrate uptake against the concentration of 4-MPD.

dot

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

Conditioned Place Preference (CPP)

This protocol outlines the procedure for assessing the rewarding effects of 4-MPD using a CPP paradigm in mice.

Apparatus:

-

A two-compartment CPP box with distinct visual and tactile cues in each compartment.

Procedure:

-

Pre-conditioning (Baseline): On day 1, allow mice to freely explore both compartments for a set time (e.g., 15 minutes) to determine any initial preference.

-

Conditioning:

-

On alternate days (e.g., days 2, 4, 6, 8), administer a specific dose of 4-MPD (e.g., 3, 10, or 30 mg/kg, i.p.) and confine the mouse to one compartment (the drug-paired side) for a set duration (e.g., 30 minutes).[10]

-

On the intervening days (e.g., days 3, 5, 7, 9), administer the vehicle and confine the mouse to the other compartment (the vehicle-paired side) for the same duration.

-

-

Post-conditioning (Test): On day 10, in a drug-free state, allow the mice to freely explore both compartments, and record the time spent in each compartment.

-

Data Analysis: An increase in the time spent in the drug-paired compartment during the test phase compared to the baseline indicates a conditioned place preference.

dot

Caption: Workflow for Conditioned Place Preference Experiment.

Downstream Signaling Pathways

The inhibition of DAT and NET by 4-MPD leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, which in turn activates postsynaptic receptors and triggers intracellular signaling cascades. While direct studies on 4-MPD are limited, the known downstream effects of elevated dopamine and norepinephrine suggest the involvement of pathways such as the cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK) pathways.[11][12] These pathways are crucial in mediating the neuroplastic changes associated with stimulant use and addiction.

dot

Caption: Putative Downstream Signaling of 4-MPD.

Conclusion

This compound is a synthetic cathinone that primarily acts as a norepinephrine-dopamine reuptake inhibitor. Its pharmacological profile, characterized by potent in vitro activity at DAT and demonstrated in vivo rewarding effects, aligns with its classification as a psychostimulant with abuse potential. The metabolic pathways of 4-MPD involve several phase I and phase II reactions. This technical guide provides a foundational understanding of the pharmacological properties of 4-MPD for the scientific community. Further research is warranted to fully elucidate its pharmacokinetic profile, identify the specific enzymes involved in its metabolism, and detail its effects on intracellular signaling pathways to better understand its potential for neurotoxicity and addiction.

References

- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. mercell.com [mercell.com]

- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. metabolon.com [metabolon.com]

- 10. news-medical.net [news-medical.net]

- 11. What turns CREB on? And off? And why does it matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Metabolism of 4-Methylpentedrone (4-MPD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the in vitro metabolism of 4-Methylpentedrone (4-MPD), a synthetic cathinone (B1664624). The information presented is based on published research and is intended to support further investigation and development in the fields of toxicology, pharmacology, and drug metabolism.

Introduction

This compound (4-MPD) is a synthetic stimulant of the cathinone class. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and toxicological effects. In vitro metabolism studies, primarily using human liver microsomes (HLM), have been instrumental in elucidating the biotransformation pathways of this compound.

Metabolic Pathways of this compound

The in vitro metabolism of 4-MPD proceeds through both Phase I and Phase II reactions, leading to the formation of several metabolites. The primary metabolic pathways identified are reduction, N-demethylation, hydroxylation, and subsequent oxidation, followed by glucuronide conjugation.[1]

Based on current research, five key metabolites have been identified in vitro, designated as M1 through M5. The mono-hydroxylated metabolite (M2) has been reported as the most abundant species in these studies.[1]

The proposed metabolic cascade begins with Phase I modifications of the parent 4-MPD molecule, creating functional groups that can then undergo Phase II conjugation.

References

4-Methylpentedrone (4-MPD): A Technical Whitepaper on its Function as a Norepinephrine-Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentedrone (4-MPD), a synthetic stimulant of the cathinone (B1664624) class, has emerged as a compound of interest within the scientific community due to its potent activity as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Structurally related to pentedrone (B609907) and mephedrone, 4-MPD's mechanism of action involves the blockade of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), leading to increased extracellular concentrations of these key neurotransmitters.[1] This technical guide provides an in-depth analysis of the available scientific data on 4-MPD, focusing on its quantitative pharmacology, the experimental protocols used for its characterization, and the underlying signaling pathways affected by its activity.

Quantitative Pharmacological Data

The inhibitory activity of this compound at the human dopamine and serotonin (B10506) transporters has been quantified in vitro. The following table summarizes the available IC50 values, which represent the concentration of 4-MPD required to inhibit 50% of the transporter's activity.

| Transporter | IC50 (µM) | Reference |

| Dopamine Transporter (DAT) | 0.29 ± 0.05 | [Nadal-Gratacós et al., 2021][2] |

| Serotonin Transporter (SERT) | 30.88 ± 6.23 | [Nadal-Gratacós et al., 2021][2] |

| Norepinephrine Transporter (NET) | Data not available in cited literature |

The data clearly indicates that 4-MPD is significantly more potent at inhibiting the dopamine transporter than the serotonin transporter, a characteristic feature of many stimulant compounds. While qualitatively described as a norepinephrine reuptake inhibitor, specific quantitative data (IC50 or Ki values) for the norepinephrine transporter were not available in the reviewed scientific literature.

Signaling Pathways

The primary mechanism of action of 4-MPD as an NDRI involves the modulation of dopaminergic and noradrenergic signaling in the central nervous system. By blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, 4-MPD prolongs the activity of these neurotransmitters on their respective postsynaptic receptors.

References

In-Depth Technical Guide to 4-Methylpentedrone (CAS Number: 1373918-61-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentedrone (4-MPD), identified by CAS number 1373918-61-6, is a synthetic stimulant belonging to the cathinone (B1664624) class of compounds.[1][2][3][4][5] Structurally, it is a higher homologue of mephedrone (B570743) and the p-methyl analogue of pentedrone.[1][2][3][4] Often marketed online as a "research chemical," 4-MPD is not intended for human consumption, and its physiological and toxicological properties are not fully characterized.[1][6] This technical guide provides a comprehensive overview of the available scientific information on 4-MPD, including its chemical properties, synthesis, mechanism of action, metabolism, and preclinical data, to support research and drug development activities.

Chemical and Physical Properties

4-MPD is chemically known as 2-(methylamino)-1-(4-methylphenyl)-1-pentanone.[6] Its chemical structure features a pentyl chain with a methylamino group at the alpha position and a ketone at the beta position, attached to a para-methylated phenyl ring.[6]

| Property | Value | Reference(s) |

| CAS Number | 1373918-61-6 | [1][6][7] |

| Chemical Name | 2-(methylamino)-1-(4-methylphenyl)-1-pentanone | [6] |

| Synonyms | 4-MPD, 4-Methyl-α-methylamino-valerophenone | [1][7] |

| Molecular Formula | C13H19NO | [1][6] |

| Molecular Weight | 205.3 g/mol | [1][6] |

| Appearance | White or off-white powder | [6] |

Synthesis

-

α-Bromination of a substituted propiophenone: The synthesis of a related compound, 4-methylmethcathinone (mephedrone), starts with the bromination of 4-methylpropiophenone to yield 2-bromo-4'-methylpropiophenone.[8] A similar starting material for 4-MPD would be 4-methylvalerophenone.

-

Reaction with an amine: The resulting α-bromo ketone is then reacted with the desired amine. For 4-MPD, this would be methylamine.[3][8]

A general workflow for this type of synthesis is presented below.

Disclaimer: This is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory safety protocols.

Mechanism of Action

This compound primarily functions as a monoamine transporter inhibitor, specifically targeting the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT).[9][10] By blocking these transporters, 4-MPD increases the extracellular concentrations of dopamine and serotonin in the brain, leading to its stimulant effects.[6][11]

Monoamine Transporter Inhibition

In vitro studies using human embryonic kidney (HEK293) cells expressing human DAT and SERT have provided quantitative data on the inhibitory activity of 4-MPD.[9][10]

| Transporter | IC50 (µM) | Reference(s) |

| Dopamine Transporter (DAT) | 1 | [12] |

| Serotonin Transporter (SERT) | 30 | [12] |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that 4-MPD is a more potent inhibitor of the dopamine transporter than the serotonin transporter. Information regarding its inhibitory activity on the norepinephrine (B1679862) transporter (NET) is not yet available in the scientific literature.

The proposed mechanism of action at the synapse is illustrated in the following diagram:

Metabolism

In vitro studies using human liver microsomes (HLM) have elucidated the metabolic fate of 4-MPD.[2][6] The primary metabolic pathways involve Phase I and Phase II reactions.

Identified Metabolites

Four Phase I metabolites and one Phase II glucuronide metabolite have been identified.[6] The most abundant metabolite is a mono-hydroxylated species.[6] The proposed metabolic pathways include:

-

Reduction of the oxo group

-

N-dealkylation

-

Hydroxylation of the 4-methyl group, which can be further oxidized to a carboxylic acid metabolite.[6]

-

Glucuronidation of hydroxylated metabolites.[6]

A proposed metabolic pathway is depicted below:

Preclinical Research

In Vivo Studies in Mice

Studies in Swiss CD-1 mice have investigated the psychostimulant and rewarding properties of 4-MPD.[9][10]

-

Locomotor Activity: 4-MPD was found to be the least effective among a series of tested synthetic cathinones in inducing hyperlocomotion.[9][10] This suggests a lower psychostimulant effect compared to other analogues.

-

Rewarding Properties (Conditioned Place Preference): Despite its lower effect on locomotion, 4-MPD was shown to induce a rewarding effect in mice, as determined by the conditioned place preference (CPP) paradigm.[9][10]

Experimental Protocols

In Vitro Metabolism Assay (General Protocol)

This protocol is a general guideline for in vitro metabolism studies using human liver microsomes.

-

Incubation: Incubate 4-MPD with pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4).

-

Cofactor Addition: Initiate the metabolic reaction by adding an NADPH-regenerating system.

-

Incubation Time: Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and quantify metabolites.[2][6]

Monoamine Transporter Uptake Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibition of monoamine transporters.

-

Cell Culture: Use a stable cell line expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT), such as HEK293 cells.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of 4-MPD.

-

Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine for DAT or [³H]serotonin for SERT).

-

Incubation: Incubate for a short period to allow for transporter-mediated uptake.

-

Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular substrate.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 values by fitting the data to a dose-response curve.[9][10]

Conditioned Place Preference (CPP) in Mice (General Protocol)

The CPP paradigm is used to assess the rewarding effects of a substance.

-

Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

-

Pre-conditioning Phase: Allow the mice to freely explore both chambers to determine any initial preference.

-

Conditioning Phase: On alternating days, administer 4-MPD and confine the mouse to one chamber, and administer a vehicle control (e.g., saline) and confine the mouse to the other chamber.

-

Test Phase: After the conditioning phase, allow the drug-free mouse to freely explore both chambers.

-

Data Analysis: An increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a rewarding effect.[9][10]

Toxicology

There is a lack of comprehensive, controlled toxicological studies on 4-MPD. The primary information on its toxicity comes from case reports of fatal intoxications, often in the context of polydrug use.[7][11] These reports indicate a significant risk of overdose, but specific LD50 values have not been determined. The sympathomimetic effects of synthetic cathinones can lead to cardiovascular and neurological complications.[6][9]

Conclusion

This compound (CAS: 1373918-61-6) is a synthetic cathinone that acts as a dopamine and serotonin reuptake inhibitor, with a higher potency for the dopamine transporter. Its metabolism in vitro has been characterized, and it has been shown to have rewarding properties in animal models. However, significant gaps in the scientific knowledge exist, particularly concerning its synthesis, norepinephrine transporter activity, detailed signaling pathways, and a comprehensive toxicological profile. This technical guide summarizes the current state of research and highlights the need for further investigation to fully understand the pharmacological and toxicological properties of this compound. Researchers and drug development professionals should exercise caution and adhere to all safety guidelines when handling and studying this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. UpToDate 2018 [doctorabad.com]

- 3. Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a New "Legal High" Sold by an Internet Vendor as 4-Methyl Pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Substance Details 1-(4-methylphenyl)-2-methylamino-pentan-1-one [unodc.org]

- 6. Clinical and toxicological findings of acute intoxication with synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Abuse potential and toxicity of the synthetic cathinones (i.e., “Bath salts”) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Fatal intoxication involving this compound (4-MPD) in a context of chemsex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methyl-α-methylamino-valerophenone (4-Methylpentedrone, 4-MPD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-α-methylamino-valerophenone, more commonly known as 4-methylpentedrone (4-MPD), is a synthetic stimulant of the cathinone (B1664624) class. It is a higher homolog of mephedrone (B570743) and a para-methylated derivative of pentedrone (B609907).[1][2] As a designer drug, it has been identified in the recreational drug market and is noted for its psychostimulant effects.[3] This technical guide provides a comprehensive overview of the current scientific understanding of 4-MPD, focusing on its pharmacology, metabolism, and analytical characterization to support research and drug development efforts.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 1-(4-Methylphenyl)-2-(methylamino)pentan-1-one[4][5] |

| Synonyms | 4-MPD, this compound, 4-Methyl-α-methylamino-valerophenone[1][5] |

| CAS Number | 1373918-61-6[4] |

| Molecular Formula | C13H19NO[4] |

| Molar Mass | 205.301 g/mol [4] |

| Appearance | Typically a white or off-white crystalline powder[3] |

Pharmacology

The primary mechanism of action for 4-MPD is the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT).[3] This activity leads to increased extracellular concentrations of these neurotransmitters in the synapse, resulting in its stimulant effects.

Receptor and Transporter Interactions

| Transporter | IC50 (µM) |

| Dopamine Transporter (DAT) | 1 |

| Serotonin Transporter (SERT) | 30 |

| Norepinephrine Transporter (NET) | Data not available (inferred NDRI activity) |

In Vivo Effects

In vivo studies in animal models have demonstrated the psychostimulant effects of 4-MPD.

Locomotor Activity: Administration of 4-MPD in mice has been shown to dose-dependently increase horizontal locomotor activity. Significant increases in locomotor activity were observed at doses of 10 mg/kg and 30 mg/kg. However, it was found to be less efficacious in eliciting hyperlocomotion compared to other synthetic cathinones.

Rewarding Properties: Conditioned place preference (CPP) studies in mice indicate that 4-MPD has rewarding properties, suggesting a potential for abuse.

Metabolism

In vitro studies using human liver microsomes have identified the primary metabolic pathways of 4-MPD. The metabolism involves both Phase I and Phase II reactions.

Phase I Metabolism: The main Phase I metabolic reactions include:

-

β-keto reduction: Reduction of the ketone group.

-

N-demethylation: Removal of the methyl group from the amine.

-

Hydroxylation: Addition of a hydroxyl group to the tolyl methyl group.

-

Oxidation: Further oxidation of the hydroxylated methyl group to a carboxylic acid.

Phase II Metabolism: The primary Phase II reaction is glucuronidation of the hydroxylated metabolites.

A proposed metabolic pathway for 4-MPD is illustrated below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synthachem.com [synthachem.com]

- 5. Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of 4-Methylpentedrone (4-MPD) with Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between 4-methylpentedrone (4-MPD), a synthetic cathinone (B1664624), and the monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). 4-MPD primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) with a significantly lower affinity for the serotonin transporter. This document synthesizes available quantitative data on its inhibitory potency, details the experimental methodologies used for these assessments, and presents visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

This compound (4-MPD) is a psychostimulant compound belonging to the synthetic cathinone class. Its pharmacological effects are primarily mediated by its interaction with monoamine transporters (MATs), which are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft. By inhibiting these transporters, 4-MPD increases the extracellular concentrations of these neurotransmitters, leading to its stimulant effects. Understanding the precise nature of these interactions, including potency and selectivity, is crucial for predicting its pharmacological and toxicological profile.

Recent in vitro studies have begun to elucidate the specific actions of 4-MPD at the human isoforms of DAT and SERT. These studies reveal that 4-MPD acts as a potent inhibitor of the dopamine transporter while exhibiting a much weaker effect on the serotonin transporter.[1] Furthermore, it displays a "hybrid" mechanism of action, functioning as a blocker at DAT but as a substrate (releaser) at SERT.[1] While qualitatively described as a norepinephrine-dopamine reuptake inhibitor (NDRI), specific quantitative data for its interaction with the norepinephrine transporter (NET) is not extensively available in the current scientific literature.[2]

Quantitative Data on Monoamine Transporter Interaction

The inhibitory potency of 4-MPD on the dopamine and serotonin transporters has been quantified through in vitro uptake inhibition assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Dopamine Transporter (DAT) IC50 (µM) | Serotonin Transporter (SERT) IC50 (µM) | Norepinephrine Transporter (NET) IC50 (µM) | Data Source |

| This compound (4-MPD) | 1 | 30 | Data Not Available | [1][2][3] |

Note: While 4-MPD is characterized as a norepinephrine-dopamine reuptake inhibitor (NDRI), a specific IC50 value for its interaction with the norepinephrine transporter (NET) was not available in the reviewed literature.[2] The available data indicates a higher potency for DAT inhibition over SERT inhibition.

Mechanism of Action

The interaction of 4-MPD with monoamine transporters is multifaceted. At the dopamine transporter, it acts as a reuptake inhibitor, blocking the transporter's function and thereby increasing extracellular dopamine levels.[1] In contrast, at the serotonin transporter, it behaves as a substrate, meaning it is transported into the presynaptic neuron and can induce transporter-mediated release of serotonin.[1] This "hybrid" activity, acting as a blocker at one transporter and a substrate at another, is a characteristic shared by some other synthetic cathinones.

References

Preliminary Toxicological Profile of 4-Methylpentedrone (4-MPD): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentedrone (4-MPD), a synthetic stimulant of the cathinone (B1664624) class, has emerged as a novel psychoactive substance (NPS). Structurally, it is a higher homolog of mephedrone (B570743) and the p-methyl derivative of pentedrone.[1] Its increasing presence in the recreational drug market necessitates a thorough understanding of its toxicological profile to inform public health and safety measures, as well as to guide future research and potential therapeutic development. This technical guide provides a consolidated overview of the currently available preliminary toxicological data on 4-MPD, with a focus on its metabolism, mechanism of action, and documented cases of intoxication.

Quantitative Toxicological Data

The available quantitative data on 4-MPD is primarily derived from a single reported case of fatal intoxication and in vitro studies on its mechanism of action.

Table 1: Post-mortem Concentrations of 4-MPD in a Fatal Intoxication Case

| Biological Matrix | Concentration |

| Peripheral Blood | 1285 ng/mL |

| Cardiac Blood | 1128 ng/mL |

| Urine | >10,000 ng/mL |

| Bile | 1187 ng/mL |

| Vitreous Humor (Left) | 734 ng/mL |

| Vitreous Humor (Right) | 875 ng/mL |

Data extracted from a case report of a fatal intoxication involving 4-MPD in a chemsex context.[2][3]

Table 2: In Vitro Activity of 4-MPD at Monoamine Transporters

| Transporter | Assay | Value | Cell Line |

| Dopamine (B1211576) Transporter (DAT) | Uptake Inhibition (IC50) | 1 µM | HEK293 |

| Serotonin (B10506) Transporter (SERT) | Uptake Inhibition (IC50) | 30 µM | HEK293 |

These values indicate that 4-MPD is a more potent inhibitor of dopamine uptake than serotonin uptake.[4]

Metabolism and Metabolites

In vitro studies using human liver microsomes (HLM) and the S9 fraction have identified several phase I and phase II metabolites of 4-MPD.

Table 3: Identified Metabolites of 4-MPD

| Metabolite ID | Metabolic Reaction |

| M1 | Reduction of the oxo group |

| M2 | 4'-methyl hydroxylation |

| M3 | N-demethylation |

| M4 | Carboxylation (from further oxidation of M2) |

| M5 | Glucuronide conjugate of a hydroxyl metabolite |

The mono-hydroxylated metabolite (M2) was found to be the most abundant species in one in vitro study.[5] Other proposed metabolic pathways based on related cathinones include hydroxylation of the alkyl chain and N-oxidation.[4][5]

Experimental Protocols

Analysis of 4-MPD in Post-mortem Samples

Method: Gas Chromatography coupled to Tandem Mass Spectrometry (GC-MS/MS)[3]

-

Sample Preparation: (Details not fully specified in the source, but would typically involve liquid-liquid extraction or solid-phase extraction to isolate the drug from the biological matrix).

-

Gas Chromatography (GC): The extracted sample is injected into a GC system, where it is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column.

-

Tandem Mass Spectrometry (MS/MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. In the first stage (MS1), the parent 4-MPD molecule is ionized and selected. In the second stage (collision cell), the selected ion is fragmented. In the third stage (MS2), the resulting fragment ions are detected and quantified, providing a highly specific and sensitive measurement of 4-MPD.

In Vitro Metabolism Study

Method: Incubation with Human Liver Microsomes (HLM) and S9 fraction followed by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) analysis.[5][6]

-

Incubation: 4-MPD is incubated with HLM or S9 fractions in the presence of necessary cofactors (e.g., NADPH) for a specified period (e.g., 6 hours). This allows for the enzymatic reactions of phase I and phase II metabolism to occur.

-

Quenching: The metabolic reactions are stopped by adding a solvent like acetonitrile.

-

Analysis (LC-HRMS): The resulting mixture is analyzed by LC-HRMS. The liquid chromatography separates the parent drug from its various metabolites. The high-resolution mass spectrometry allows for the accurate mass measurement of the metabolites, which aids in the determination of their elemental composition and tentative identification.

Monoamine Transporter Uptake Inhibition Assay

Method: Radiotracer uptake inhibition assay in Human Embryonic Kidney (HEK293) cells expressing human dopamine (DAT) and serotonin (SERT) transporters.[7][8]

-

Cell Culture: HEK293 cells are genetically engineered to express the human DAT or SERT proteins on their cell surface.

-

Assay: The cells are incubated with a radiolabeled substrate for the respective transporter (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT) in the presence of varying concentrations of 4-MPD.

-

Measurement: The amount of radioactivity taken up by the cells is measured. The concentration of 4-MPD that inhibits 50% of the radiolabeled substrate uptake (IC50) is then determined.

Visualizations

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathways of this compound (4-MPD).

Mechanism of Action at the Synaptic Cleft

Caption: 4-MPD's primary mechanism of action at the neuronal synapse.

Discussion and Future Directions

The preliminary toxicological data on 4-MPD indicates its potential for significant harm, as evidenced by the reported fatality and its potent activity at the dopamine transporter. The primary mechanism of action appears to be the inhibition of dopamine and, to a lesser extent, serotonin reuptake, which is consistent with its classification as a stimulant.[4] In vivo studies in mice have shown that 4-MPD can induce rewarding effects, suggesting a potential for abuse and dependence.[7][8]

However, there are significant gaps in the current understanding of 4-MPD's toxicology. There is a lack of comprehensive in vivo studies to determine key toxicological parameters such as the median lethal dose (LD50) and to characterize the dose-response relationship for various adverse effects. Further research is needed to:

-

Conduct comprehensive in vivo toxicity studies in animal models.

-

Elucidate the full pharmacokinetic profile of 4-MPD and its metabolites.

-

Investigate the potential for long-term neurotoxicity.

-

Characterize the contribution of its metabolites to the overall pharmacological and toxicological effects.

A more complete toxicological profile is crucial for accurate risk assessment and the development of effective clinical interventions in cases of acute intoxication. Continued monitoring and research into emerging NPS like 4-MPD are essential for protecting public health.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Fatal intoxication involving this compound (4-MPD) in a context of chemsex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synthachem.com [synthachem.com]

- 5. In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-Methylpentedrone (4-MPD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentedrone (4-MPD) is a synthetic stimulant of the cathinone (B1664624) class, structurally related to other psychoactive substances such as mephedrone (B570743) and pentedrone. As a novel psychoactive substance (NPS), the detection and quantification of 4-MPD in various matrices are crucial for forensic toxicology, clinical diagnostics, and research in drug development and pharmacology. These application notes provide detailed methodologies for the analytical detection of 4-MPD using common chromatographic techniques, along with information on its mechanism of action.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound and related synthetic cathinones using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). It is important to note that specific validation data for 4-MPD is limited in the literature; therefore, some of the presented data is based on methods validated for structurally similar synthetic cathinones and should be considered as a reference. Method validation for 4-MPD is highly recommended for accurate quantification.

Table 1: GC-MS Quantitative Data for Synthetic Cathinones

| Parameter | Mephedrone (in urine)[1] | Methamphetamine (in urine)[1] | General Cathinones (in urine)[2] |

| Limit of Detection (LOD) | 7.326 ng/mL | 20.213 ng/mL | 0.7 ppm |

| Limit of Quantification (LOQ) | 22.2 ng/mL | 60.25 ng/mL | 2.35 ppm |

| Linearity (R²) | > 0.99 | > 0.99 | ≥ 0.99 |

| Recovery | 98.6% - 103.85% | Not Specified | Not Specified |

| Precision (%RSD) | Not Specified | Not Specified | 3.66% |

Table 2: LC-MS/MS Quantitative Data for Synthetic Cathinones

| Parameter | General Cathinones (in serum)[3] | Diamorphine & Metabolites (in plasma)[4] | Immunosuppressants (in whole blood) |

| Limit of Detection (LOD) | 2.5 ng/mL | Not Specified | 0.04 µg/g |

| Limit of Quantification (LOQ) | 2.5 ng/mL | Not Specified | 0.13 µg/g |

| Linearity (R²) | > 0.99 | ≥ 0.99 | 0.99 |

| Recovery | Not Specified | Not Specified | 70.0% - 130% |

| Precision (%RSD) | Not Specified | Not Specified | Intra-day: 0.67%, Inter-day: 0.58% |

Table 3: HPLC-DAD Quantitative Data for Synthetic Cathinones and Other Compounds

| Parameter | 4-substituted cathinones (in urine)[5] | Stiripentol[6] | Alkylphenols (in milk) |

| Limit of Detection (LOD) | 40 ng/mL | 0.024 µg/mL | Not Specified |

| Limit of Quantification (LOQ) | 100 ng/mL | 0.081 µg/mL | Not Specified |

| Linearity (R²) | > 0.99 | 0.9996 | > 0.99 |

| Recovery | 71% - 82% | 100.08 ± 1.73% | Not Specified |

| Precision (%RSD) | < 2.35% | < 2% | 0.25% - 4.5% |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Seized Materials

This protocol is adapted from a general method for the analysis of seized drugs and would require validation for 4-MPD.

a. Sample Preparation:

-

Accurately weigh and dissolve a representative portion of the seized material in methanol (B129727) to a final concentration of approximately 1 mg/mL.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, centrifuge the sample to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for GC-MS analysis.

b. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 20 °C/min to 280 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

c. Data Analysis:

-

Identification of 4-MPD is based on the retention time and the fragmentation pattern in the mass spectrum compared to a certified reference standard.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the GC-MS Analysis of 4-Methylpentedrone (4-MPD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentedrone (4-MPD) is a synthetic stimulant of the cathinone (B1664624) class. As a designer drug, its analysis is of significant interest in forensic toxicology, clinical chemistry, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of synthetic cathinones in various matrices. This document provides detailed application notes and protocols for the analysis of 4-MPD using GC-MS, including sample preparation, instrument parameters, and expected quantitative data. The methodologies described are compiled from forensic laboratory guidelines and scientific literature to ensure relevance and accuracy.

Physicochemical Properties and Mass Spectrometry

-

Chemical Formula: C₁₃H₁₉NO[1]

-

Molar Mass: 205.301 g/mol [2]

-

IUPAC Name: 1-(4-Methylphenyl)-2-(methylamino)pentan-1-one[2]

-

Synonyms: 4-MPD, 4-Methyl-α-methylamino-valerophenone[3]

Electron Ionization Mass Spectrum

The electron ionization (EI) mass spectrum of 4-MPD is crucial for its unambiguous identification. The fragmentation pattern is characterized by specific ions that correspond to different parts of the molecule. A representative EI mass spectrum of this compound is provided by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[1]

Key Fragmentation Ions: The mass spectrum of 4-MPD is expected to show a prominent molecular ion peak and several characteristic fragment ions. Alpha-cleavage is a common fragmentation pathway for cathinones. For 4-MPD, cleavage at the carbonyl group could result in fragment ions with m/z values of 119 and 86.[4] The base peak is often an iminium ion resulting from cleavage of the bond between the carbonyl carbon and the alpha-carbon.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix. Below are protocols for seized powder, whole blood, and urine samples.

Protocol 1: Seized Powder/Solid Samples

This protocol is adapted from general procedures for the analysis of seized drug samples.[5]

-

Homogenization: Grind the solid sample into a fine, homogenous powder using a mortar and pestle.

-

Dissolution: Accurately weigh approximately 10 mg of the powdered sample and dissolve it in 10 mL of a suitable organic solvent such as methanol (B129727) or chloroform (B151607).[6]

-

Sonication and Centrifugation: Sonicate the mixture for 5-10 minutes to ensure complete dissolution of the analyte.

-

Dilution: If necessary, dilute the sample to a final concentration of approximately 1-10 µg/mL with the same solvent.

-

Filtration/Transfer: Filter the solution through a 0.45 µm syringe filter or centrifuge to remove any particulate matter. Transfer the clear supernatant to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: Whole Blood

This protocol involves protein precipitation to release the drug from the complex biological matrix.

-

Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Internal Standard Spiking: To a 1 mL aliquot of whole blood, add an appropriate internal standard (e.g., mephedrone-d3 or a similar deuterated cathinone analog).

-

Protein Precipitation: Add 2 mL of ice-cold acetonitrile (B52724) to the blood sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution/Derivatization: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate) for direct injection, or proceed with derivatization as described in Protocol 4.

Protocol 3: Urine

This protocol utilizes liquid-liquid extraction (LLE) to isolate 4-MPD from the urine matrix.

-

Sample pH Adjustment: To a 2 mL aliquot of urine, add an appropriate internal standard. Adjust the sample pH to 9-10 with a suitable base (e.g., 1 M sodium hydroxide).

-

Liquid-Liquid Extraction: Add 5 mL of an organic extraction solvent (e.g., a mixture of chloroform and isopropanol, 9:1 v/v).

-

Mixing: Vortex the mixture for 5 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Organic Layer Collection: Carefully transfer the organic (bottom) layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution/Derivatization: Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis, or proceed with derivatization.

Protocol 4: Derivatization (Optional but Recommended)

Derivatization of cathinones can improve their thermal stability and chromatographic peak shape. Acylation with fluorinated anhydrides is a common approach.

-

Reagent Preparation: Prepare a derivatizing solution of pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) (e.g., 1:4 v/v).

-

Reaction: To the dried extract from the sample preparation step, add 50 µL of the PFPA solution.

-

Incubation: Cap the vial tightly and heat at 70°C for 20-30 minutes.

-

Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate for injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following parameters are based on a validated method for 4-MPD and are suitable for most standard GC-MS systems.[1]

| Parameter | Setting |

| Gas Chromatograph | Agilent 6890 or equivalent |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.5 mL/min |

| Injection Mode | Split (25:1 ratio) |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Oven Temperature Program | - Initial Temperature: 100°C, hold for 1.0 min- Ramp: 12°C/min to 280°C- Final Hold: Hold at 280°C for 9.0 min |

| Mass Spectrometer | Agilent 5975 or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| MSD Transfer Line Temp. | 280°C |

| Acquisition Mode | Full Scan |

| Mass Scan Range | 30-550 amu |

Quantitative Data Summary

The following table summarizes the expected retention time and key mass spectral data for the analysis of 4-MPD. Quantitative performance characteristics are estimated based on data from related synthetic cathinones, as specific validated data for 4-MPD is limited in the available literature. These values should be experimentally determined for each specific laboratory method.

| Parameter | Value | Reference/Note |

| Retention Time (approx.) | 7.958 min | [1] |

| Molecular Ion (M+) | m/z 205 | Calculated |

| Major Fragment Ions (m/z) | 119, 86, 58 | [4] (Predicted based on structure) |

| Quantification Ion | To be determined from the mass spectrum | |

| Qualifier Ion(s) | To be determined from the mass spectrum | |

| Limit of Detection (LOD) | ~1-5 ng/mL (in biological matrices) | Estimated based on similar compounds |

| Limit of Quantification (LOQ) | ~5-15 ng/mL (in biological matrices) | Estimated based on similar compounds |

| Linearity Range | ~10-1000 ng/mL | Estimated based on similar compounds |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the GC-MS analysis of 4-MPD and a conceptual representation of its primary mechanism of action as a stimulant.

Conclusion

The GC-MS methods detailed in this application note provide a robust framework for the qualitative and quantitative analysis of this compound. Proper sample preparation is essential for accurate results, particularly with complex biological matrices. The provided instrument parameters, based on a validated forensic method, offer a reliable starting point for method development and validation in individual laboratories. Given the potential for structural isomers and the presence of related compounds in street samples, careful analysis of the mass spectrum and retention time is critical for unambiguous identification. It is recommended that laboratories establish and validate their own quantitative parameters, such as LOD, LOQ, and linearity, to ensure the accuracy and reliability of their findings.

References

- 1. swgdrug.org [swgdrug.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mzCloud – 4 Methyl pentedrone [mzcloud.org]

- 4. chemistry.tcd.ie [chemistry.tcd.ie]

- 5. Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a New "Legal High" Sold by an Internet Vendor as 4-Methyl Pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. swgdrug.org [swgdrug.org]

Application Notes and Protocols for the Quantitative Analysis of 4-Methylpentedrone (4-MPD) by Liquid Chromatography-Mass Spectrometry (LC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentedrone (4-MPD) is a synthetic cathinone, a class of new psychoactive substances (NPS) that has posed significant challenges to public health and forensic toxicology. Accurate and sensitive analytical methods are crucial for its detection and quantification in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high selectivity and sensitivity.[1] This document provides detailed application notes and protocols for the analysis of 4-MPD in urine and blood matrices using LC-MS/MS.

Principle of the Method

This method utilizes liquid chromatography to separate 4-MPD from endogenous matrix components. The analyte is then introduced into a tandem mass spectrometer, where it is ionized, fragmented, and detected. Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions, ensuring high selectivity and sensitivity. An internal standard is used to correct for matrix effects and variations in sample processing and instrument response.

Experimental Protocols

Protocol 1: Analysis of 4-MPD in Human Urine

This protocol is based on a validated "dilute and shoot" method, which is simple, rapid, and suitable for high-throughput analysis of urine samples.[1]

1. Materials and Reagents

-

This compound (4-MPD) reference standard

-

MDPV-d8 (Internal Standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free human urine for blanks and calibration standards

2. Standard and Internal Standard Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-MPD and MDPV-d8 in methanol.

-

Working Standard Solutions: Serially dilute the 4-MPD stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the MDPV-d8 stock solution in a 50:50 mixture of methanol and water.

3. Sample Preparation (Dilute and Shoot)

-

Pipette 50 µL of urine sample, calibrator, or QC into a microcentrifuge tube.

-

Add 450 µL of the internal standard working solution (100 ng/mL MDPV-d8).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

The following table summarizes the instrumental parameters for the LC-MS/MS analysis of 4-MPD.[1]

| Parameter | Condition |

| LC System | Waters Acquity UPLC or equivalent |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, hold for 0.5 min, ramp to 50% B over 5.5 min, ramp to 95% B over 1 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Waters Xevo TQD Triple Quadrupole Mass Spectrometer or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |